3-Phenylpropanethioamide
Overview
Description
3-Phenylpropanethioamide is an organic compound with the molecular formula C9H11NS. It is known for its applications in various fields, including chemistry and biology. The compound is characterized by a phenyl group attached to a propanethioamide moiety, making it a versatile molecule for research and industrial purposes .
Scientific Research Applications
3-Phenylpropanethioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Phenylpropanethioamide plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiol-containing enzymes, forming covalent bonds that can inhibit enzyme activity. This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors . Additionally, this compound can bind to proteins, altering their structure and function, which is valuable in understanding protein dynamics and interactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . By modulating these pathways, this compound can induce cell death in certain cancer cell lines, making it a potential candidate for anticancer research . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes, inhibiting their activity through covalent modification . This inhibition can lead to downstream effects on cellular processes, such as reduced cell proliferation and increased apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions are critical in understanding the compound’s effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are essential for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit specific enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, such as liver toxicity and oxidative stress . These dosage-dependent effects are crucial for determining the therapeutic window and potential side effects of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism . Understanding these metabolic pathways is vital for predicting the compound’s behavior in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and activity in different cellular contexts.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it interacts with local biomolecules . These interactions can affect the compound’s activity and function, providing insights into its role in cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylpropanethioamide can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropanoic acid with thionyl chloride to form 3-phenylpropanoyl chloride, which is then reacted with ammonia or an amine to yield this compound . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform
Catalysts: None required
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally follows the same synthetic route but with optimized conditions for higher yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpropanethioamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: mild to moderate temperatures.
Reduction: Lithium aluminum hydride; conditions: anhydrous ether solvents, low temperatures.
Substitution: Various nucleophiles like amines or alcohols; conditions: room temperature to moderate heating.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Corresponding substituted products depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-Phenylpropanethioamide involves its ability to inhibit bacterial growth by binding to the 50S ribosomal subunit. This binding prevents the formation of an antibiotic-inhibitor complex with the enzyme required for cell wall biosynthesis, thereby inhibiting protein synthesis and cell division. Additionally, it can form reactive oxygen species and dimethyl disulfide, leading to DNA damage and mutations .
Comparison with Similar Compounds
- 3-Phenylpropanoic acid
- 3-Phenylpropanamide
- Benzenepropanethioamide
Comparison: 3-Phenylpropanethioamide is unique due to its thioamide group, which imparts distinct chemical reactivity compared to its analogs like 3-Phenylpropanoic acid and 3-Phenylpropanamide. The presence of the sulfur atom in the thioamide group allows for specific interactions and reactions that are not possible with the oxygen-containing amide or carboxylic acid groups .
Properties
IUPAC Name |
3-phenylpropanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFXFTLANQXFQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408828 | |
Record name | 3-phenylpropanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65680-20-8 | |
Record name | 3-phenylpropanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylpropanethioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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